1-(Diethoxymethyl)-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethoxymethyl)-2-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a diethoxymethyl group and a methoxy group
Vorbereitungsmethoden
The synthesis of 1-(Diethoxymethyl)-2-methoxybenzene typically involves the reaction of 2-methoxybenzaldehyde with diethyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which is then converted to the desired product under controlled conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(Diethoxymethyl)-2-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Hydrolysis: The acetal group can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde and alcohol.
Wissenschaftliche Forschungsanwendungen
1-(Diethoxymethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound’s derivatives may be explored for their biological activity, including potential pharmaceutical applications.
Medicine: Research into its derivatives could lead to the development of new drugs or therapeutic agents.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Diethoxymethyl)-2-methoxybenzene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s methoxy and diethoxymethyl groups can be targeted by oxidizing agents, leading to the formation of new functional groups. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-(Diethoxymethyl)-2-methoxybenzene can be compared with other similar compounds, such as:
1-(Diethoxymethyl)-4-methoxybenzene: This compound has a similar structure but with the methoxy group in the para position. It exhibits different reactivity and properties due to the positional isomerism.
1-(Diethoxymethyl)-2-methylbenzene: This compound has a methyl group instead of a methoxy group, leading to different chemical behavior and applications.
1-(Diethoxymethyl)-2-hydroxybenzene:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
6314-98-3 |
---|---|
Molekularformel |
C12H18O3 |
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-(diethoxymethyl)-2-methoxybenzene |
InChI |
InChI=1S/C12H18O3/c1-4-14-12(15-5-2)10-8-6-7-9-11(10)13-3/h6-9,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
GXARMCJYOUZXEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC=CC=C1OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.